molecular formula C14H12N2S B13675052 6-Methyl-4-phenylbenzo[d]thiazol-2-amine

6-Methyl-4-phenylbenzo[d]thiazol-2-amine

Cat. No.: B13675052
M. Wt: 240.33 g/mol
InChI Key: RYXLDSQZZQNSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-phenylbenzo[d]thiazol-2-amine is a substituted benzothiazole derivative characterized by a methyl group at the 6-position and a phenyl substituent at the 4-position of the fused benzo-thiazole ring system.

Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

6-methyl-4-phenyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H12N2S/c1-9-7-11(10-5-3-2-4-6-10)13-12(8-9)17-14(15)16-13/h2-8H,1H3,(H2,15,16)

InChI Key

RYXLDSQZZQNSEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Thiazole Core

Substituents at the 4-Position
  • 4-Arylthiazol-2-amine Derivatives: highlights derivatives such as 4-(4-chlorophenyl)thiazol-2-amine and 4-(4-fluorophenyl)thiazol-2-amine. These compounds exhibit melting points ranging from 115°C to 213°C, with yields of 72–88%. The electron-withdrawing chloro and fluoro groups enhance polarity and may influence binding interactions in biological targets, such as matrix metalloproteinases (MMPs) .
  • Nitro-Substituted Analogs: describes 4-(4-nitrophenyl)thiazol-2-amine, which has a high melting point (286°C) due to the nitro group's strong electron-withdrawing nature.
Substituents at the 6-Position
  • 6-Methoxy Analogs: reports 6-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine, where the methoxy group increases polarity and water solubility compared to the methyl group in the target compound.
  • Hydrogenated Derivatives: lists 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, a partially saturated analog.

Physicochemical Properties

  • Melting Points :
    • Target compound (estimated): ~150–200°C (based on analogs in –6).
    • 4-(4-Nitrophenyl)thiazol-2-amine: 286°C .
    • 4-(4-Chlorophenyl)thiazol-2-amine: 213°C .
  • Solubility : The 6-methyl and 4-phenyl groups in the target compound likely reduce aqueous solubility compared to methoxy or pyridinylmethyl-substituted analogs (e.g., 6-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.